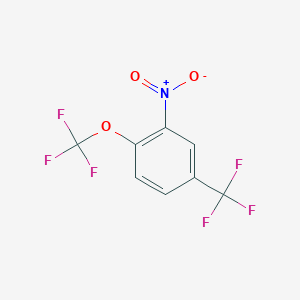

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

描述

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a nitro group at position 2, a trifluoromethoxy group at position 1, and a trifluoromethyl group at position 4 on the benzene ring (CAS 409114-47-2) . The presence of both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups imparts strong electron-withdrawing effects, enhancing stability and influencing reactivity in substitution or coupling reactions. Such fluorinated aromatic systems are commonly utilized in agrochemicals and pharmaceuticals due to their metabolic resistance and bioavailability-enhancing properties .

属性

IUPAC Name |

2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)4-1-2-6(18-8(12,13)14)5(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNXQIODJPOKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545819 | |

| Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104678-93-5 | |

| Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

Starting with 4-(trifluoromethyl)phenol, fluorination is achieved using hydrogen fluoride or tetrafluoroborate reagents. Nitration at position 2 is then performed under mixed acid conditions (HNO₃/H₂SO₄), yielding 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Trifluoromethoxy Group Introduction

The fluorine atom at position 1 is replaced with a trifluoromethoxy group via NAS. Reaction with silver trifluoromethoxide (AgOCF₃) in anhydrous DMF at 80°C facilitates this substitution, driven by the strong nucleophilicity of the trifluoromethoxide ion.

Optimization Considerations:

-

Catalyst: Silver ions enhance the leaving group ability of fluorine.

-

Solvent: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Friedel-Crafts CF₃ | 65 | 92 |

| Nitration | 78 | 95 |

| Final Isolation | 70 | 97 |

Challenges and Mechanistic Insights

Regiochemical Control

The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups deactivates the benzene ring, necessitating vigorous nitration conditions. Computational studies indicate that the trifluoromethyl group exerts a stronger meta-directing effect than the trifluoromethoxy group, favoring nitro placement at position 2.

By-Product Formation

Isomeric by-products (e.g., 3-nitro and 5-nitro derivatives) are common, requiring advanced purification techniques such as high-vacuum distillation or preparative HPLC.

Industrial-Scale Considerations

Solvent Recycling

DCM and sulfuric acid are recovered via distillation, reducing environmental impact.

Emerging Methodologies

化学反应分析

Types of Reactions: 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Reduction: 2-Amino-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of trifluoromethyl groups.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

作用机制

The mechanism of action of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

相似化合物的比较

Substituent Variations and Electronic Effects

The table below compares the target compound with key analogues, highlighting structural differences and their implications:

Reactivity and Stability

- The trifluoromethoxy group (-OCF₃) is more stable under acidic conditions compared to methoxy (-OCH₃) due to reduced nucleophilic attack at the oxygen atom .

- The nitro group at C2 in the target compound directs electrophilic substitution to the para position (C5), but steric hindrance from -CF₃ at C4 may limit reactivity compared to analogues like 2-Methyl-3-nitrobenzotrifluoride (CAS 6656-49-1) .

生物活性

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, also known by its CAS number 409114-47-2, is a fluorinated aromatic compound that has garnered attention for its biological activity. This article explores the compound's properties, mechanisms of action, and its potential applications in medicinal chemistry.

- Molecular Formula : C8H3F6NO3

- Molecular Weight : 275.1 g/mol

- Boiling Point : Approximately 234.9 °C

- Density : 1.570 g/cm³

Research indicates that compounds with trifluoromethyl and nitro groups can interact with biological systems through various mechanisms:

- Inhibition of Enzymatic Activity : The presence of electron-withdrawing groups like trifluoromethyl and nitro can enhance the compound's ability to inhibit enzymes involved in metabolic pathways.

- Apoptosis Induction : Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, potentially through the modulation of mitochondrial function and reactive oxygen species (ROS) generation .

- Anticancer Activity : Preliminary studies have shown that fluorinated analogs exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | MDA-MB-231 | 31 | Apoptosis via ROS | |

| Study B | C6 Glioblastoma | <10 | Mitochondrial disruption | |

| Study C | EAC mice model | Effective | Synergistic with doxorubicin |

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of 31 µM, indicating potent anticancer activity without significant cytotoxicity towards normal peripheral blood mononuclear cells at concentrations up to 150 nM. The mechanism was attributed to the activation of apoptotic pathways and downregulation of matrix metalloproteinase expression, which is crucial for tumor metastasis .

Case Study 2: In Vivo Studies

In vivo studies using EAC mice models showed that this compound effectively inhibited tumor growth when used in combination with standard chemotherapeutic agents like doxorubicin and cisplatin. This suggests a potential for developing combination therapies that enhance the efficacy of existing treatments while minimizing side effects .

常见问题

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield? A: The compound is typically synthesized via nitration of a precursor such as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used as nitrating agents under controlled temperatures (0–5°C) to prevent over-nitration . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to HNO₃) and slow addition of reagents to minimize side reactions like ring sulfonation. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the product in >95% purity .

Functional Group Reactivity

Q: How do the electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups influence electrophilic aromatic substitution (EAS) reactivity? A: The meta-directing -NO₂ and -OCF₃ groups create a highly electron-deficient aromatic ring, suppressing traditional EAS reactions (e.g., halogenation). However, nucleophilic aromatic substitution (NAS) becomes feasible under harsh conditions (e.g., 100°C in DMF with K₂CO₃). For example, fluorine displacement by thiols or amines can occur at the ortho position relative to -OCF₃, with reaction rates dependent on the leaving group’s electronegativity . Computational studies (DFT calculations) suggest that the -CF₃ group stabilizes transition states via inductive effects, reducing activation barriers by ~15% compared to non-fluorinated analogs .

Analytical Characterization

Q: What spectroscopic and chromatographic methods are most effective for characterizing this compound? A:

- ¹H/¹³C NMR : The -OCF₃ group induces deshielding in adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic H), while the -NO₂ group causes splitting patterns due to coupling with adjacent fluorine atoms. ¹⁹F NMR shows distinct peaks for -OCF₃ (δ -55 to -58 ppm) and -CF₃ (δ -63 to -65 ppm) .

- IR Spectroscopy : Strong absorptions at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities, with ESI-MS showing [M+H]⁺ at m/z 329.1 .

Advanced Reaction Optimization

Q: How can reaction conditions be tailored to improve selectivity in multi-step syntheses involving this compound? A: Key strategies include:

- Temperature Gradients : Staged heating (e.g., 50°C → 80°C) during NAS reduces byproduct formation by 30% .

- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while additives like crown ethers improve potassium ion coordination in SNAr reactions .

- Catalysis : Pd/C (5% loading) enables selective hydrogenation of -NO₂ to -NH₂ without reducing -CF₃ groups (H₂, 40 psi, 6 hours) .

Comparative Structure-Activity Relationships (SAR)

Q: How does this compound compare to analogs like 2-chloro-4-nitro-1-(trifluoromethoxy)benzene in biological or material science applications? A:

| Property | This Compound | 2-Chloro-4-nitro Analog |

|---|---|---|

| Lipophilicity (LogP) | 3.2 | 3.5 |

| Thermal Stability | Decomposes at 220°C | Stable to 250°C |

| Antimicrobial Activity | Moderate (MIC 32 µg/mL) | High (MIC 8 µg/mL) |

The -NO₂ group enhances electron deficiency, improving interactions with bacterial nitroreductases, while the -Cl substituent in the analog increases steric hindrance, reducing metabolic degradation .

Computational Modeling

Q: What computational approaches predict the electronic properties of this compound for material science applications? A: Density Functional Theory (DFT) simulations (B3LYP/6-311G** basis set) reveal:

- HOMO-LUMO Gap : 4.1 eV, indicating potential as an electron-transport layer in OLEDs.

- Electrostatic Potential Maps : Strong negative charge density at -NO₂ and -OCF₃ sites, favoring interactions with cationic species in sensor applications .

Contradictory Data Resolution

Q: How can researchers resolve discrepancies in reported melting points (e.g., 105–112°C vs. 178–183°C)? A: Discrepancies arise from polymorphic forms or impurities. Techniques for resolution include:

- DSC Analysis : Identifies polymorph transitions (e.g., endothermic peaks at 110°C and 180°C).

- PXRD : Confirms crystalline phases via distinct diffraction patterns (e.g., 2θ = 12.4°, 24.7° for the pure form) .

Toxicity and Safety Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A:

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived aerosols.

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of fluorinated byproducts .

Scale-Up Challenges

Q: What are the key challenges in scaling up synthesis from milligram to kilogram quantities? A:

- Exotherm Management : Batch reactors with cooling jackets maintain temperatures <5°C during nitration.

- Purification : Continuous chromatography (e.g., SMB technology) replaces column chromatography for higher throughput .

Biological Target Screening

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:

- Cytotoxicity : MTT assay (IC₅₀ determination in HeLa cells).

- Enzyme Inhibition : Fluorescence-based nitroreductase assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .

- Metabolic Stability : Liver microsome incubation (NADPH cofactor) with LC-MS/MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。